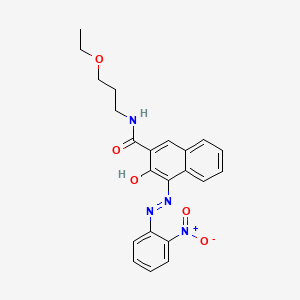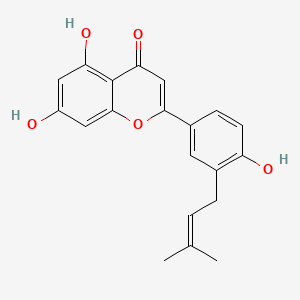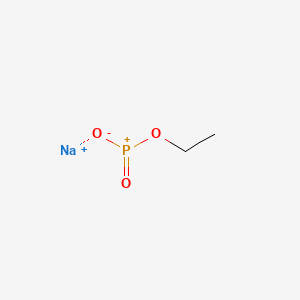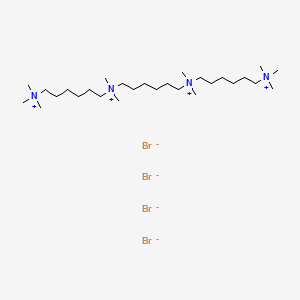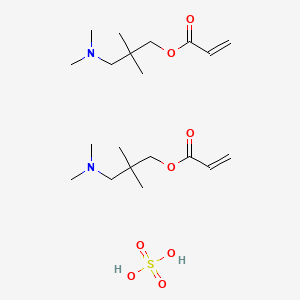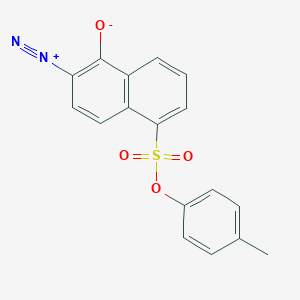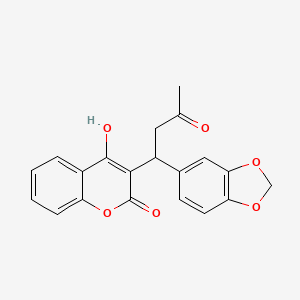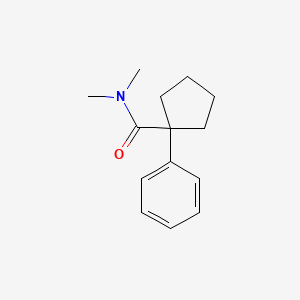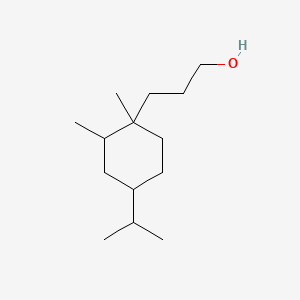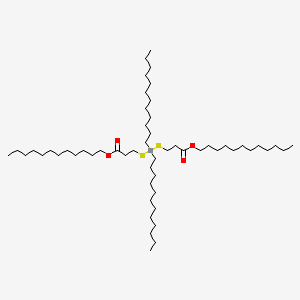
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound. It is characterized by its unique structure, which includes a stannadocosanoate backbone with multiple dodecyl and oxo groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate typically involves the reaction of dodecyl stannane with appropriate thiol and oxo reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive stannane moiety .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
- Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
Uniqueness
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is unique due to its specific combination of dodecyl groups and oxo functionalities, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
83898-46-8 |
|---|---|
Formule moléculaire |
C54H108O4S2Sn |
Poids moléculaire |
1004.3 g/mol |
Nom IUPAC |
dodecyl 3-[(3-dodecoxy-3-oxopropyl)sulfanyl-didodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*18H,2-14H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
GQTPZNSBPRIUNL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


